molecular formula (C14H16N2O4C5H8O2)x B232804 Songarosaponin A CAS No. 141565-05-1

Songarosaponin A

Cat. No.: B232804
CAS No.: 141565-05-1
M. Wt: 1073.3 g/mol
InChI Key: QUZUQSXPOSEUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Songarosaponin A is a triterpenoidal saponin isolated from Buddleja officinalis, a plant traditionally used in Korean medicine for treating neurological and inflammatory conditions . Structurally, it belongs to the saponin class, characterized by a hydrophobic triterpene aglycone linked to hydrophilic sugar moieties. Its isolation and structural elucidation were achieved via 1D/2D-NMR and MS analysis, confirming its identity as a member of the ursane-type triterpene saponins . This compound exhibits mild anti-inflammatory activity, particularly in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, with mechanisms linked to suppression of inducible nitric oxide synthase (iNOS) expression .

Properties

CAS No.

141565-05-1

Molecular Formula

(C14H16N2O4C5H8O2)x

Molecular Weight

1073.3 g/mol

IUPAC Name

2-[6-[2-[[4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C54H88O21/c1-24-33(59)36(62)39(65)45(68-24)73-42-29(21-56)71-47(41(67)38(42)64)74-43-34(60)25(2)69-48(44(43)75-46-40(66)37(63)35(61)28(20-55)70-46)72-32-12-13-50(5)30(51(32,6)22-57)11-14-53(8)31(50)10-9-26-27-19-49(3,4)15-17-54(27,23-58)18-16-52(26,53)7/h9-10,24-25,28-48,55-67H,11-23H2,1-8H3

InChI Key

QUZUQSXPOSEUDF-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8=C9CC(CCC9(CCC87C)CO)(C)C)C)C)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8=C9CC(CCC9(CCC87C)CO)(C)C)C)C)C)O)CO)O)O)O

Synonyms

3-O-((alpha-L-rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11,13-diene-3,23,28-triol
songarosaponin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Source Comparisons
Compound Source Aglycone Type Sugar Chain Composition Key References
Songarosaponin A Buddleja officinalis Ursane-type Not fully detailed in evidence
Buddlejasaponin IV Physospermum verticillatum Ursane-type 2 glucose + 1 fucose
Songarosaponin D Pleurospermum kamtschatidum Ursane-type 3 glucose + 1 fucose
Mimengoside B Buddleja officinalis Oleanane-type Not specified

Key Structural Insights :

  • This compound shares the ursane-type aglycone with Buddlejasaponin IV and Songarosaponin D but differs in sugar chain composition, which influences bioactivity .
  • Mimengoside B, co-isolated with this compound from B. officinalis, has an oleanane-type aglycone, contributing to distinct pharmacological profiles .
Bioactivity Comparisons
Anti-Inflammatory Activity (NO Inhibition) :
Compound IC50 (NO Inhibition) Mechanism of Action References
This compound Not quantified Suppresses iNOS expression; mild activity
Buddlejasaponin IV 4.2 μM Blocks NF-κB activation; inhibits iNOS/COX-2
Songarosaponin D 10.4 μM Similar to Buddlejasaponin IV

Key Findings :

  • This compound exhibits weaker NO inhibition compared to Buddlejasaponin IV and Songarosaponin D, likely due to differences in sugar chain length or substitution patterns .
Cytotoxic Activity :
Compound Cell Line (IC50) Selectivity Notes References
This compound No data available
Buddlejasaponin IV COR-L23: 0.4 μM; ACHN: 7.9 μM Non-toxic to fibroblasts
Songarosaponin D COR-L23: 0.4 μM; Caco-2: 16.7 μM Higher potency in colon cancer

Key Insights :

  • This compound’s cytotoxicity remains unstudied, whereas Buddlejasaponin IV and Songarosaponin D show remarkable activity against lung (COR-L23) and colon (Caco-2) carcinomas .
  • Sugar chain length correlates with cytotoxicity: Songarosaponin D (3 sugars) is more potent against Caco-2 cells than Buddlejasaponin IV (2 sugars), highlighting structure-activity relationships .
Mechanistic and Pharmacological Differences
  • This compound: Primarily associated with anti-inflammatory effects via iNOS suppression but lacks evidence for direct NF-κB or cytokine modulation .
  • Buddlejasaponin IV/Songarosaponin D : Broad-spectrum anti-inflammatory and cytotoxic activities mediated by NF-κB blockade, COX-2 inhibition, and disruption of cancer cell cytoskeletons .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (log-dose vs. response) to calculate EC50/IC50 values (GraphPad Prism). Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to enhance interpretability .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Document protocols in detail (e.g., supplier catalog numbers, instrument settings). Share raw data and code (e.g., R/Python scripts) via Zenodo or GitHub. Use reference standards (e.g., USP-grade controls) and participate in inter-laboratory validation rounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.